molecular formula C15H12N2 B157063 2-Methyl-3-phenylquinoxaline CAS No. 10130-23-1

2-Methyl-3-phenylquinoxaline

Katalognummer B157063
CAS-Nummer: 10130-23-1
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: FPAQDFDMDUFBPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-phenylquinoxaline is a synthetic intermediate useful for pharmaceutical synthesis. It has a molecular formula of C15H12N2 and an average mass of 220.269 Da .


Synthesis Analysis

The synthesis of 2-Methyl-3-phenylquinoxaline derivatives has been reported in several studies . For instance, one study discussed the synthesis of 2-methylquinoxaline derivatives from glycerol and 1,2-phenylenediamines . Another study mentioned the synthesis of quinoxaline diarylamine/heterocyclic amine derivatives via the Buchwald–Hartwig amination reaction .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-phenylquinoxaline consists of a quinoxaline core with a methyl group at the 2-position and a phenyl group at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-phenylquinoxaline include its molecular formula (C15H12N2), average mass (220.269 Da), and mono-isotopic mass (220.100052 Da) .

Wissenschaftliche Forschungsanwendungen

    Antifungal Applications

    • Quinoxalines have been reported to exhibit antifungal properties . However, the specific methods of application, experimental procedures, and outcomes would depend on the specific quinoxaline derivative and the fungal species being targeted.

    Antibacterial Applications

    • Quinoxalines also have antibacterial properties . They have been used in the development of new antibacterial agents . The methods of application and outcomes would vary based on the specific compound and bacterial strain.

    Antiviral Applications

    • Some quinoxaline derivatives have shown antiviral properties, particularly against retroviruses such as HIV . The methods of application and outcomes would depend on the specific compound and virus.

    Antimicrobial Applications

    • Quinoxalines have been found to have antimicrobial properties . They have been used in the development of drugs to combat deadly pathogens .

    Cancer Treatment

    • Quinoxaline derivatives have been used in the treatment of cancer . They have become a crucial component in drugs used to treat cancerous cells .

    AIDS Treatment

    • Quinoxaline derivatives have been used in the treatment of AIDS . They have become a crucial component in drugs used to treat this condition .

    Treatment of Schizophrenia

    • Quinoxaline derivatives have been used in the treatment of schizophrenia . They have become a crucial component in drugs used to treat this mental disorder .

    Treatment of Plant Viruses

    • Quinoxaline derivatives have been used in the treatment of plant viruses . They have become a crucial component in drugs used to treat these plant diseases .

    Bromodomain and Extra-Terminal (BET) Protein Inhibitors

    • A novel series of [1, 2, 4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives have been designed as bromodomain and extra-terminal (BET) protein inhibitors . BET proteins have emerged as targets for new small molecule treatments for cancer .

    Synthetic Chemistry

    • Quinoxalines are used in synthetic chemistry due to their unique structure and reactivity . They are used as building blocks in the synthesis of complex molecules .

    Green Chemistry

    • Quinoxalines have been synthesized using green chemistry approaches . These methods are environmentally friendly and cost-effective .

    Drug Development

    • Due to their diverse therapeutic uses, quinoxalines have become a crucial component in drug development . They are used in the synthesis of drugs to treat various conditions .

    Anti-Inflammatory Applications

    • Quinoxaline derivatives have been used in the treatment of inflammatory diseases . They have become a crucial component in drugs used to treat these conditions .

    Antioxidant Applications

    • Quinoxaline derivatives have been used for their antioxidant properties . They have become a crucial component in drugs used to treat conditions related to oxidative stress .

    Neurodegenerative Disease Treatment

    • Quinoxaline derivatives have been used in the treatment of neurodegenerative diseases . They have become a crucial component in drugs used to treat conditions like Alzheimer’s and Parkinson’s disease .

    Antimalarial Applications

    • Quinoxaline derivatives have been used in the treatment of malaria . They have become a crucial component in drugs used to treat this condition .

    Antituberculosis Applications

    • Quinoxaline derivatives have been used in the treatment of tuberculosis . They have become a crucial component in drugs used to treat this condition .

    Antidepressant Applications

    • Quinoxaline derivatives have been used in the treatment of depression . They have become a crucial component in drugs used to treat this mental disorder .

Zukünftige Richtungen

Quinoxaline derivatives, including 2-Methyl-3-phenylquinoxaline, continue to be subjects of extensive research due to their wide range of physicochemical and biological activities . Future research directions may include the development of new synthetic strategies, exploration of novel biological activities, and application in the design and development of new pharmaceuticals .

Eigenschaften

IUPAC Name

2-methyl-3-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAQDFDMDUFBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323945
Record name 2-Methyl-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenylquinoxaline

CAS RN

10130-23-1
Record name 2-Methyl-3-phenylquinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.23 g of 1-phenyl-1,2-propanedione and 2.48 g of 1,2-phenylendiamine were refluxed in a chloroform solvent in nitrogen atmosphere for 4 hours. An organic layer was washed with 1 mol/L hydrochloric acid, and washed with a saturated salt solution, then, dried. The solvent was distilled off to give a ligand, 2-methyl-3-phenylquinoxaline (abbreviated as Hmpq) (pale orange powder, yields of 98%). A synthesis scheme of the step 1 (b-1) is represented as follows:
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-phenylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-phenylquinoxaline
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-phenylquinoxaline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-phenylquinoxaline
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-phenylquinoxaline
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-phenylquinoxaline

Citations

For This Compound
101
Citations
EC Taylor, GWH Cheeseman - Journal of the American Chemical …, 1964 - ACS Publications
… that fusion of maleic anhydride with 2-methyl-3-phenylquinoxaline gives 2-carboxymethyl-4-… by its synthesis in five steps from 2-methyl-3-phenylquinoxaline-l N-oxide (19). …
Number of citations: 25 pubs.acs.org
W Schwaiger, JP Ward - … des Travaux Chimiques des Pays‐Bas, 1972 - Wiley Online Library
… obtained first, derived from the Grignard soh, followed by an orange oil, which was distilled to give 5.8 g yellow oil, bp 1 4 4 1 50/0.05 mm, identified as 2-methyl-3-phenylquinoxaline (…
Number of citations: 12 onlinelibrary.wiley.com
S Ammermann, C Hrib, PG Jones, WW du Mont… - Organic …, 2012 - ACS Publications
… In an attempt to synthesize a novel homoleptic complex 3 from 2-methyl-3-phenylquinoxaline 1 and Ir(acac) 3 for application as a triplet emitter in OLEDs (organic light-emitting diodes) …
Number of citations: 23 pubs.acs.org
SM Sharipova, AA Gilmutdinova, DB Krivolapov… - Chemistry of …, 2017 - Springer
… Preparation of 6-bromo-3-methyl-2-phenylquinoxaline (9) and 6-bromo-2-methyl-3-phenylquinoxaline (10). A solution of 1-phenylpropane-1,2-dione (7.9 g, 53 mmol) was added to a …
Number of citations: 29 link.springer.com
Z Hao, K Zhang, P Wang, X Lu, Z Lu, W Zhu… - Inorganic …, 2019 - ACS Publications
… two-step synthesis from the 2-methyl-3-phenylquinoxaline ligand (MPQ) in high yield. (8) a … c-PyMPQ) and 6-bromo-2-methyl-3-phenylquinoxaline (t-PyMPQ) were also racemic mixtures …
Number of citations: 26 pubs.acs.org
M Wang, C Liu, Y Gu - Tetrahedron, 2016 - Elsevier
… of quinoxalinium N-ylide to alkene, 12 copper-catalyzed annulation of 2-formylazoles with 2-haloanilines, 13 Ir(acac) 3 -catalyzed annulation of 2-methyl-3-phenylquinoxaline with …
Number of citations: 13 www.sciencedirect.com
RM Baldwin, CD Snyder, H Rapoport - Biochemistry, 1974 - ACS Publications
… Hydrolysis of the quinoxaline derivative of each diketo ester gave a carboxylic acid which was decarboxylated in the one case to 2-methyl-3phenylquinoxaline [containing C-lof MK-9(II-…
Number of citations: 28 pubs.acs.org
JK Lanquist, GJ Stacey - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
N-Oxides of quinoxalines bearing alkyl, aralkyl, or aryl groups in the 2-and 3-positions are prepared. Steric hindrance to N-oxidation is caused by isopropyl or aryl groups, and by …
Number of citations: 74 pubs.rsc.org
XJ Zhang, JK Cao, JJ Ren, L Hong, RJ Liang… - Organic Chemistry …, 2022 - pubs.rsc.org
… Moreover, 2-methyl-3-phenylquinoxaline (3p) and 2,6,7-trimethyl-3-phenylquinoxaline (3q) were smoothly transformed into the products 4p–4q. The product 4p confirmed by X-ray …
Number of citations: 5 pubs.rsc.org
WE Hahn, W Koziolkiewicz - Acta chimica, 1970
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.